1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea

Description

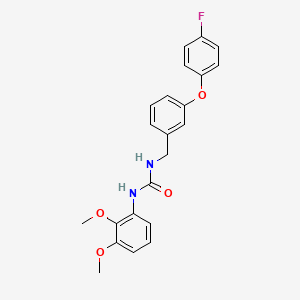

1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea is a urea derivative characterized by a 2,3-dimethoxyphenyl group attached to one nitrogen of the urea moiety and a benzyl group substituted with a 4-fluorophenoxy group on the other nitrogen. Urea-based compounds are widely studied for their diverse biological activities, including kinase inhibition, enzyme modulation, and antimicrobial properties .

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[[3-(4-fluorophenoxy)phenyl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O4/c1-27-20-8-4-7-19(21(20)28-2)25-22(26)24-14-15-5-3-6-18(13-15)29-17-11-9-16(23)10-12-17/h3-13H,14H2,1-2H3,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUXENKZUWZESG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCC2=CC(=CC=C2)OC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2,3-dimethoxyaniline with an appropriate isocyanate to form the corresponding urea intermediate.

Coupling Reaction: The intermediate is then coupled with 3-(4-fluorophenoxy)benzyl chloride under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-scale Synthesis: Utilizing batch reactors for the initial formation of the urea intermediate.

Continuous Flow Processes: For the coupling reaction to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups (if present) can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of acylated derivatives.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

Material Science: Used in the development of novel materials with specific electronic properties.

Biological Studies: Studied for its interactions with various biological targets.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

To contextualize the properties of 1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea, we compare it with other urea derivatives reported in the literature. Key structural and functional differences are summarized in Table 1.

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Structural and Functional Insights

Substituent Effects on Solubility and Binding: The 2,3-dimethoxyphenyl group in the target compound enhances solubility compared to chlorinated analogs (e.g., ), while the methoxy oxygen atoms may participate in electrostatic interactions, as seen in chalcone derivatives with methoxyamino groups .

Hydrogen-Bonding Capacity :

- The urea NH groups are critical for hydrogen bonding. In contrast, 1-benzyl-3-(4-chlorophenyl)-1-methoxyurea shows reduced NH availability due to methoxy substitution, likely diminishing its interaction strength.

Comparative Pharmacological Potential: Chlorinated derivatives (e.g., ) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Complex derivatives with extended aromatic systems (e.g., ) may face challenges in bioavailability due to larger molecular weights (>500 Da).

Synthetic Considerations: Urea derivatives are typically synthesized via reactions of isocyanates with amines or through urea-forming coupling agents. The target compound’s benzyl-phenoxy group might require multi-step synthesis, similar to the rhodium complex in , albeit without metal coordination.

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound has garnered interest in medicinal chemistry due to its interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 1-(2,3-dimethoxyphenyl)-3-[[3-(4-fluorophenoxy)phenyl]methyl]urea

- Chemical Formula : C22H21FN2O4

- Molecular Weight : 396.41 g/mol

The compound features a urea moiety linked to a dimethoxyphenyl group and a fluorophenoxybenzyl group, which influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors within biological systems. It is believed to modulate various signaling pathways that affect cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Antitumor Activity : The compound has been investigated for its cytotoxic effects against cancer cell lines, indicating potential antitumor activity.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

Antimicrobial Studies

In vitro studies have shown that derivatives similar to this compound exhibit varying degrees of antimicrobial activity. For example:

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15.6 | |

| Compound B | Escherichia coli | 31.25 | |

| This compound | Not yet tested directly | N/A | N/A |

Antitumor Activity

In studies involving different cancer cell lines, the compound demonstrated cytotoxic effects. For instance:

- Cell Line : P388 murine leukemia

- IC50 Value : Approximately 25 µM (indicative of moderate potency)

These findings suggest that the compound may have a role in cancer therapeutics, although further studies are needed to elucidate its full potential.

Case Studies

A recent study focused on the synthesis and evaluation of related compounds highlighted the significance of substituent variations on biological activity. The presence of electron-withdrawing groups like fluorine was found to enhance antimicrobial activity compared to other halogenated derivatives .

Q & A

Q. Table 1: Reaction Conditions for Urea Derivatives

| Component | Example Conditions | Reference |

|---|---|---|

| Solvent | Acetonitrile, Dichloromethane | |

| Catalyst | DABCO, Triethylamine | |

| Temperature | 65–80°C (reflux) | |

| Reaction Time | 1–4 hours |

What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Basic Research Question

- NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., methoxy, fluorophenoxy groups). Aromatic protons typically appear at δ 6.5–7.5 ppm, while urea NH signals are observed at δ 8.0–9.5 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity (>95%) .

- X-ray Crystallography : Resolves bond lengths and hydrogen-bonding networks (e.g., N–H···O interactions in urea moieties) .

Q. Table 2: Example Spectroscopic Data for Analogous Ureas

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR | Aromatic protons: δ 6.5–7.5 ppm | |

| 13C NMR | Carbonyl (C=O): δ 155–160 ppm | |

| X-ray | Space group: P21/c; Z = 4 |

How can researchers design experiments to evaluate the in vitro antiproliferative activity of this compound?

Advanced Research Question

- Cell Lines : Use cancer cell lines (e.g., MCF-7, HeLa) with appropriate controls (e.g., cisplatin as a positive control) .

- Assay Protocol : MTT or SRB assays at 48–72 hours, with IC50 calculations .

- Experimental Design : Randomized block designs to account for variability (e.g., split-plot for multiple variables like dose and time) .

Q. Table 3: In Vitro Antiproliferative Assay Parameters

| Parameter | Example Values | Reference |

|---|---|---|

| Cell Lines | MCF-7, HeLa, A549 | |

| Incubation Time | 48–72 hours | |

| Controls | Vehicle (DMSO), Cisplatin |

What strategies are recommended to resolve contradictions in biological activity data across studies?

Advanced Research Question

- Standardization : Use identical cell lines, passage numbers, and assay protocols .

- Solubility Checks : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent toxicity .

- Statistical Analysis : Apply ANOVA with post-hoc tests to isolate variables (e.g., dose-response vs. cell type) .

Q. Table 4: Common Sources of Data Variability

| Factor | Impact on Activity | Mitigation Strategy |

|---|---|---|

| Cell Line Passage | Genetic drift | Use low-passage cells |

| Solvent Concentration | Toxicity artifacts | Limit DMSO to ≤0.1% |

| Assay Duration | Variable metabolic activity | Standardize incubation times |

How does the substitution pattern on aromatic rings influence physicochemical properties and target binding?

Advanced Research Question

- Methoxy Groups : Increase lipophilicity (logP) and may enhance membrane permeability .

- Fluorophenoxy Groups : Introduce electronegative surfaces, potentially improving target affinity via halogen bonding .

- Steric Effects : Bulky substituents (e.g., 2,3-dimethoxy) may hinder binding to flat active sites .

Q. Table 5: Substituent Effects on Key Properties

| Substituent | logP Increase | Binding Affinity Trend | Reference |

|---|---|---|---|

| 2,3-Dimethoxy | +0.5–1.0 | Context-dependent | |

| 4-Fluorophenoxy | +0.3–0.6 | Enhanced via halogens |

What are the best practices for analyzing crystallographic data to confirm the 3D structure?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.